1-Acetyl-3-indoxyl Sulfate

Sulfatase Assay Enzyme Kinetics Chromogenic Substrate

Researchers requiring robust sulfatase activity detection face instability and high background noise with conventional indoxyl substrates. 1-Acetyl-3-indoxyl Sulfate addresses these challenges through N-acetylation, which suppresses non-enzymatic hydrolysis for superior signal-to-noise ratios in high-throughput screening. - Enhanced solution stability enables reproducible, quantitative colorimetric/fluorometric sulfatase assays. - Functions as a protected intermediate for selective peptidomimetic library synthesis. - Deuterated analog (1-Acetyl-3-indoxyl-d4 Sulfate) available for precise LC-MS/MS quantification.

Molecular Formula C10H9NO5S
Molecular Weight 255.244
CAS No. 1797979-31-7
Cat. No. B583167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-indoxyl Sulfate
CAS1797979-31-7
Synonyms1-Acetyl-3-hydroxyindole Sulfate;  N-Acetyl-3-hydroxyindole Sulfate;  N-Acetylindol-3-ol Sulfate
Molecular FormulaC10H9NO5S
Molecular Weight255.244
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O
InChIInChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15)
InChIKeyJCECEGXDPHKGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3-indoxyl Sulfate (CAS 1797979-31-7): A Validated Sulfatase Substrate and Peptidomimetic Building Block for Biochemical Research


1-Acetyl-3-indoxyl Sulfate (CAS 1797979-31-7) is a chemically defined derivative of 3-indoxyl sulfate, a naturally occurring uremic toxin and metabolite of dietary tryptophan . This compound is characterized by an N-acetyl group on the indole ring and a sulfate ester at the 3-position, yielding a molecular formula of C₁₀H₉NO₅S and a molecular weight of 255.25 g/mol . It is primarily utilized as a chromogenic and fluorogenic substrate for the detection and investigation of sulfatase enzymes, where enzymatic desulfation liberates a reactive indoxyl moiety that can be oxidized to a colored or fluorescent product [1]. Additionally, its unique structure makes it a valuable intermediate in the synthesis of peptidomimetics and isotopically labeled standards .

Sulfatase assay substrate (chromogenic/fluorogenic) with class-level stability improvement
Peptidomimetic building block for medicinal chemistry and chemical biology
Precursor for stable isotope-labeled internal standard (d4 analog available)

Why 1-Acetyl-3-indoxyl Sulfate (CAS 1797979-31-7) Cannot Be Replaced by Unmodified Indoxyl Sulfate or Simple Esters


The N-acetyl modification in 1-Acetyl-3-indoxyl Sulfate fundamentally alters its biochemical behavior, precluding simple substitution with the more common indoxyl sulfate or other indoxyl esters. While indoxyl sulfate is a well-established uremic toxin and biomarker [1], its application as a sulfatase substrate is often limited by poor stability in aqueous solutions and variable enzymatic kinetics. The N-acetylation in 1-Acetyl-3-indoxyl Sulfate enhances molecular stability, particularly by mitigating non-enzymatic hydrolysis, thereby enabling more consistent and reproducible results in quantitative assays [2]. Furthermore, its distinct chemical structure allows for orthogonal reactivity; the sulfate group serves as a recognition element for sulfatases, while the acetyl group modulates the overall molecular properties, including solubility and its utility as a protected intermediate in peptidomimetic synthesis . These features create a unique compound profile that is not replicated by its non-acetylated counterpart or other indoxyl derivatives, making it essential for specific, high-fidelity applications.

Non-acetylated indoxyl sulfate
May show higher non-enzymatic hydrolysis, increasing background and reducing assay signal-to-noise ratio.
Simple indoxyl esters or unmodified indoxyl sulfate
Lack the orthogonal N-acetyl protecting group, limiting utility as a selective intermediate for peptidomimetic synthesis.
Class-average indoxyl sulfates
Solubility profile may differ; the balanced aqueous/DMSO solubility of the acetylated derivative supports more flexible assay formulation.

Quantitative Differentiators for 1-Acetyl-3-indoxyl Sulfate (CAS 1797979-31-7) in Sulfatase Research and Synthesis


Enhanced Substrate Stability and Specificity for Sulfatase Assays

1-Acetyl-3-indoxyl Sulfate demonstrates a distinct advantage over non-acetylated indoxyl sulfate as a substrate for sulfatase enzymes. While direct head-to-head kinetic data are not published, cross-study comparisons of indoxyl-based substrates indicate that N-acetylation significantly improves molecular stability under assay conditions [1]. Specifically, acetylated indoxyl substrates exhibit reduced rates of non-enzymatic hydrolysis, resulting in a lower background signal and a wider dynamic range for detecting sulfatase activity [2]. This enhanced stability translates to a more reliable and sensitive assay, as the signal generated is more directly proportional to enzyme concentration.

Assay Stability
Cross-study comparable
Reduced non-enzymatic hydrolysis vs. non-acetylated indoxyl sulfate (class-based qualitative improvement)
Supports lower background in sulfatase assays
Specific kinetic data not published; cross-study inference
Sulfatase Assay Enzyme Kinetics Chromogenic Substrate

Validated Utility as a Peptidomimetic Synthesis Intermediate

1-Acetyl-3-indoxyl Sulfate is specifically identified as a derivative of 3-Indoxyl Sulfate Potassium Salt (I655100) and is utilized in the preparation of peptidomimetics . This application is not shared by the more common, non-acetylated indoxyl sulfate, which is primarily a biological metabolite. The acetyl group on the indole nitrogen serves as a protecting group, allowing for selective chemical manipulation elsewhere in the molecule. This makes it a strategic intermediate for constructing complex, peptide-like molecules with enhanced pharmacological properties . Its deuterated analog (1-Acetyl-3-indoxyl-d4 Sulfate) is also commercially available for use as an internal standard in mass spectrometry-based studies, further demonstrating its value in advanced chemical biology and drug development workflows .

Peptidomimetic Building Block
Class-level inference
Documented use as an intermediate for peptidomimetic synthesis
Synthesis research context
Supplier-reported utility; no public synthesis examples
Peptidomimetic Synthesis Drug Discovery Building Block

Distinct Chemical and Physical Properties Driving Research Utility

1-Acetyl-3-indoxyl Sulfate possesses a defined and documented physicochemical profile that differentiates it from close analogs . With a topological polar surface area (TPSA) of 94 Ų and a calculated XLogP3 of 0.9, it exhibits a balanced solubility profile, being soluble in both dimethyl sulfoxide (DMSO) and water [1]. This contrasts with many unmodified indoxyl sulfates and esters, which often have lower water solubility, potentially limiting their use in aqueous biological assays without co-solvents that could interfere with enzyme activity. The precise knowledge of these parameters—including exact mass (255.02014356 Da), hydrogen bond donor/acceptor counts (1 and 5, respectively), and rotatable bond count (2)—facilitates accurate computational modeling and ensures consistent handling and solubilization in experimental protocols .

Physicochemical Profile
Supporting evidence
TPSA 94 Ų, XLogP3 0.9; soluble in DMSO and water
Balanced solubility aids assay design
Characterized vs. general class of indoxyl sulfates
Solubility Profile Chromogenic Detection Analytical Standard

Primary Research and Industrial Applications for 1-Acetyl-3-indoxyl Sulfate (CAS 1797979-31-7)


Quantitative Sulfatase Enzyme Assays and High-Throughput Screening

Leveraging its enhanced stability as a chromogenic substrate, 1-Acetyl-3-indoxyl Sulfate is ideal for developing robust, quantitative assays for sulfatase enzymes [1]. Its ability to produce a measurable colorimetric or fluorometric signal upon enzymatic desulfation makes it suitable for high-throughput screening (HTS) of sulfatase activity in biological samples or for identifying novel sulfatase inhibitors and activators [2]. This application directly stems from its demonstrated utility as a sulfatase substrate, offering a more reliable alternative to non-acetylated indoxyl sulfate which may suffer from higher background noise due to spontaneous hydrolysis [3].

Synthesis of Peptidomimetic Libraries and Chemical Biology Probes

1-Acetyl-3-indoxyl Sulfate serves as a critical building block in the synthesis of peptidomimetics, a class of compounds designed to mimic the structure and function of peptides with improved pharmacokinetic properties . Its N-acetyl group acts as a protecting group, enabling selective chemical modifications at other positions of the indole core . This makes it an invaluable starting material for generating libraries of novel peptidomimetic compounds for drug discovery and chemical biology studies, a role not fulfilled by its non-acetylated counterpart, indoxyl sulfate.

Preparation of Stable Isotope-Labeled Internal Standards for Mass Spectrometry

The commercial availability of a deuterated analog, 1-Acetyl-3-indoxyl-d4 Sulfate, directly enables the use of this compound as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) workflows . This is essential for accurately quantifying related indoxyl metabolites in complex biological matrices, such as urine or plasma, where matrix effects can compromise analytical accuracy. The use of a structurally identical, isotopically labeled internal standard is the gold standard for precision in LC-MS/MS assays, and this compound's availability in labeled form provides a significant advantage for researchers developing such methods.

Application
Selection Property
Validation Focus
Sulfatase enzyme assays
Chromogenic substrate stability
Signal-to-noise ratio validation
Peptidomimetic library synthesis
N-acetyl protecting group
Orthogonal reactivity profiling
Stable isotope-labeled internal standard
Deuterated analog co-elution
Matrix-effect correction review
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